molecular formula C24H18ClF3N4O4S B11449154 N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B11449154
M. Wt: 550.9 g/mol
InChI Key: RMIZMGWJQBKVIK-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system with two ketone groups at positions 2 and 4.

  • Position 1: Substituted with a carbamoylmethyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature often exploited in drug design .
  • Position 3: Attached to an acetamide side chain terminating in a 2-chlorophenylmethyl group. The chloro substituent may influence steric and electronic interactions with biological targets .

This combination of a dione core and fluorinated/chlorinated substituents positions the compound as a candidate for further pharmacological evaluation, particularly in kinase inhibition or enzyme modulation.

Properties

Molecular Formula

C24H18ClF3N4O4S

Molecular Weight

550.9 g/mol

IUPAC Name

2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H18ClF3N4O4S/c25-17-7-2-1-4-14(17)11-29-19(33)12-32-22(35)21-18(8-9-37-21)31(23(32)36)13-20(34)30-16-6-3-5-15(10-16)24(26,27)28/h1-10H,11-13H2,(H,29,33)(H,30,34)

InChI Key

RMIZMGWJQBKVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the chlorophenyl group, and the attachment of the trifluoromethylphenyl carbamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structure

  • Target Compound: Thieno[3,2-d]pyrimidine-2,4-dione (dual ketone groups).
  • : Thieno[3,2-d]pyrimidine-2,4-dione core, identical to the target .
  • : Thieno[3,2-d]pyrimidin-4-one (single ketone at position 4), reducing hydrogen-bonding capacity compared to the dione .
  • : Thieno[3,2-d]pyrimidin-4-one with a sulfanyl group at position 2, introducing additional steric bulk .

Substituent Profiles

Compound Position 1 Substituent Position 3 Substituent Key Features
Target Compound {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl [(2-Chlorophenyl)methyl]acetamide Combines trifluoromethyl (electron-withdrawing) and chloro (steric effects).
{[2,5-Dichlorophenyl]carbamoyl}methyl [2-Phenylethyl]acetamide Dichlorophenyl enhances hydrophobicity; phenylethyl increases flexibility.
None (unsubstituted) [(2-Chloro-4-methylphenyl)acetamide] Methyl group introduces steric hindrance; single ketone core.
4-Chlorophenyl [2-(Trifluoromethyl)phenyl]acetamide Sulfanyl group at position 2 alters electronic properties.

Physicochemical Properties

  • Molecular Weight :

    • Target Compound: Estimated ~500 g/mol (based on formula).
    • : 409.888 g/mol (lower due to simpler substituents) .
    • : ~480 g/mol (calculated from formula C₂₄H₁₉Cl₂N₃O₃S).
  • Trifluoromethyl groups (target, ) enhance lipophilicity (logP ~3.5–4.0), favoring membrane permeability .

Hypothetical Pharmacological Implications

  • Target vs. : The trifluoromethyl group in the target may improve metabolic stability over dichlorophenyl (), which is more prone to oxidative metabolism .
  • Target vs. : The dual ketone core (target) could enhance binding affinity to enzymes requiring hydrogen-bonding interactions, compared to the single-ketone analog .
  • Target vs.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione ~500 3.8 6 -
Thieno[3,2-d]pyrimidine-2,4-dione ~480 4.2 5
Thieno[3,2-d]pyrimidin-4-one 409.888 3.5 3
Thieno[3,2-d]pyrimidin-4-one ~470 4.1 5

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article reviews its biological activity based on available literature, including antitumor effects and other pharmacological properties.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its reactivity and potential efficacy in biological systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds containing thiazole and pyrimidine rings have shown IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor cell lines like HT29 (colon cancer) and MCF7 (breast cancer) .
CompoundCell LineIC50 (µg/mL)
Compound 9HT291.61 ± 1.92
Compound 10MCF71.98 ± 1.22
Compound 22HT2923.30 ± 0.35

The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents (like Cl and F) plays a crucial role in enhancing the anticancer activity of these compounds .

Antibacterial Activity

In addition to antitumor properties, compounds derived from similar scaffolds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) studies revealed that certain derivatives exhibited MIC values as low as 31.25 µg/mL against pathogenic strains .

Study on Thieno[3,2-d]pyrimidine Derivatives

A study focused on thieno[3,2-d]pyrimidine derivatives highlighted their potential as anticancer agents. The derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications at specific positions significantly influenced their biological activity.

Synthesis and Evaluation of Antinociceptive Activity

Another investigation explored the synthesis of related compounds with antinociceptive properties. The study utilized various analytical techniques (FT-IR, NMR) to confirm the structures and evaluated their pain-relieving effects in animal models .

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